molecular formula C28H22N4O3 B11668793 5-(4-(Benzyloxy)phenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide CAS No. 302918-11-2

5-(4-(Benzyloxy)phenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11668793
CAS No.: 302918-11-2
M. Wt: 462.5 g/mol
InChI Key: CDQBHEWBJOJQCR-STBIYBPSSA-N
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Description

5-(4-(Benzyloxy)phenyl)-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

    Formation of the pyrazole core: This is usually achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the benzyloxyphenyl group: This step involves the reaction of the pyrazole intermediate with a benzyloxyphenyl halide in the presence of a base such as potassium carbonate.

    Formation of the carbohydrazide: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)phenyl)-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(4-(Benzyloxy)phenyl)-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide
  • 5-(4-Chlorophenyl)-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide

Uniqueness

5-(4-(Benzyloxy)phenyl)-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds.

Biological Activity

5-(4-(Benzyloxy)phenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with the molecular formula C29H24N4O3 and a molecular weight of approximately 476.5 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in treating various diseases, including cancer and inflammatory conditions.

Structure and Synthesis

The structure of this compound features a pyrazole ring, a naphthyl group, and a benzyloxy phenyl moiety, contributing to its unique interactions with biological targets. The synthesis typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide under controlled conditions, often optimized through techniques like high-performance liquid chromatography (HPLC) for purity enhancement .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting metabolic pathways relevant to inflammation and cancer. It has shown interactions with various enzymes and receptors, which are crucial for understanding its therapeutic effects.

2. Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin. For instance, compounds similar to this compound have shown promising results in reducing edema in animal models .

3. Anticancer Activity

The compound's structural features allow it to interact with cancer cell lines effectively. Studies have reported that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating caspase activity, which is critical for programmed cell death . For example, specific analogs have demonstrated IC50 values indicating potent antiproliferative activity against breast cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives similar to the compound :

Study Findings
Burguete et al. (2016)Synthesized 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives; showed anti-tubercular and antimicrobial properties against various strains .
Toton et al. (2013)Investigated the cytotoxic effects of pyrazole analogs on MCF7 cells; reported significant inhibition of cell viability .
Turkan et al. (2018)Analyzed enzyme inhibition profiles; found potent inhibition of acetylcholinesterase (AChE) by certain pyrazole derivatives .

The mechanism through which this compound exerts its biological effects likely involves:

  • Binding Affinity : The compound's unique structure allows it to bind effectively to specific enzymes or receptors.
  • Caspase Modulation : Influences apoptotic pathways in cancer cells through caspase activation.
  • Inflammatory Pathway Interference : Modulates pathways involved in inflammation, reducing the overall inflammatory response.

Properties

CAS No.

302918-11-2

Molecular Formula

C28H22N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H22N4O3/c33-27-15-12-20-8-4-5-9-23(20)24(27)17-29-32-28(34)26-16-25(30-31-26)21-10-13-22(14-11-21)35-18-19-6-2-1-3-7-19/h1-17,33H,18H2,(H,30,31)(H,32,34)/b29-17+

InChI Key

CDQBHEWBJOJQCR-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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